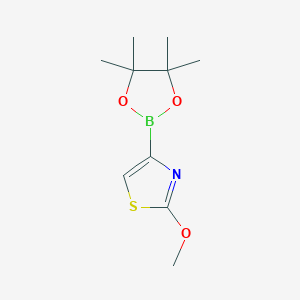

2-Methoxythiazole-4-boronic acid pinacol ester

Description

2-Methoxythiazole-4-boronic acid pinacol ester is a heterocyclic boronic ester characterized by a thiazole core substituted with a methoxy group at the 2-position and a pinacol-protected boronic acid moiety at the 4-position (Figure 1). This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize complex aryl-thiazole derivatives for pharmaceutical and materials science applications . The pinacol ester group enhances stability and solubility in organic solvents, making it suitable for catalytic reactions under mild conditions .

Properties

IUPAC Name |

2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO3S/c1-9(2)10(3,4)15-11(14-9)7-6-16-8(12-7)13-5/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKAMVPPWVBCAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxythiazole-4-boronic acid pinacol ester typically involves the reaction of 2-methoxythiazole with a boronic acid derivative. One common method is the hydroboration of 2-methoxythiazole followed by esterification with pinacol. This process can be catalyzed by transition metals such as palladium or platinum . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methoxythiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalytic amount of acid.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Protodeboronation: Reagents such as acids (e.g., HCl) or protic solvents (e.g., water) are commonly used.

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Boronic acids, including derivatives like 2-methoxythiazole-4-boronic acid pinacol ester, have shown promising anticancer properties. They are involved in the inhibition of proteasomes, which play a crucial role in regulating protein degradation within cells. For instance, the FDA-approved drug bortezomib utilizes a boronic acid structure to inhibit proteasome activity, leading to apoptosis in cancer cells . Research indicates that derivatives can be designed to enhance selectivity and potency against specific cancer types.

Antibacterial and Antiviral Properties

Boronic acid derivatives have also been investigated for their antibacterial and antiviral activities. Their ability to interact with biological targets makes them suitable candidates for developing new antimicrobial agents. For example, vaborbactam, a cyclic boronic acid derivative, has been used in combination therapies to combat resistant bacterial infections .

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

this compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds that are critical in pharmaceuticals and agrochemicals . The stability of the pinacol ester form enhances its utility in these reactions by providing better handling and storage properties compared to the corresponding boronic acids.

Catalytic Applications

Recent studies have highlighted the use of boronic esters in catalytic protodeboronation processes. This technique allows for the transformation of boronic esters into more reactive species under mild conditions, broadening the scope of synthetic applications . The ability to perform these reactions efficiently makes this compound an attractive intermediate in organic synthesis.

Material Science

Synthesis of Functional Materials

The unique properties of boronic acids enable their use in synthesizing functional materials such as polymers and nanomaterials. For example, boron-containing compounds can be incorporated into polymer matrices to enhance their mechanical properties or provide specific functionalities like conductivity or responsiveness to environmental stimuli .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Example/Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Bortezomib (proteasome inhibitor) |

| Antibacterial/antiviral drugs | Vaborbactam (β-lactamase inhibitor) | |

| Organic Synthesis | Suzuki-Miyaura coupling reactions | Formation of biaryl compounds |

| Catalytic protodeboronation | Enhanced reactivity under mild conditions | |

| Material Science | Synthesis of functional polymers | Boron-containing polymer composites |

Case Study 1: Anticancer Applications

A study published in Medicinal Chemistry explored various boronic acid derivatives for their ability to inhibit cancer cell proliferation. The results indicated that modifications on the boronic acid structure significantly impacted their efficacy against different cancer cell lines. Specifically, derivatives with thiazole moieties exhibited enhanced activity due to their ability to interact with specific cellular targets involved in tumor growth .

Case Study 2: Suzuki-Miyaura Reactions

In a recent publication, researchers demonstrated the effectiveness of this compound in Suzuki-Miyaura reactions under mild conditions. The study highlighted its high yield and selectivity when coupled with various aryl halides, showcasing its potential for synthesizing complex organic molecules efficiently .

Mechanism of Action

The mechanism of action of 2-Methoxythiazole-4-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Thiazole Core

2-Morpholinothiazole-4-boronic Acid Pinacol Ester

- Structure : Features a morpholine group at the 2-position instead of methoxy.

- Reactivity : The electron-rich morpholine group enhances nucleophilicity but may reduce compatibility with strongly acidic coupling conditions.

- Applications : Used in drug discovery for kinase inhibitors due to its hydrogen-bonding capability .

4-Methyl-2-phenylthiazol-5-ylboronic Acid Pinacol Ester

- Structure : Contains a methyl group at the 4-position and a phenyl group at the 2-position.

- Reactivity : The phenyl group increases steric hindrance, slowing coupling kinetics compared to methoxy-substituted analogs .

- Solubility : Lower solubility in polar solvents (e.g., acetone) due to hydrophobic phenyl substitution .

2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic Acid Pinacol Ester

Boronic Ester Group Modifications

Phenylboronic Acid Pinacol Ester

- Structure : Lacks heterocyclic core.

- Solubility : High solubility in chloroform and ketones (>200 mg/mL) due to simpler structure .

- Applications : Primarily used in polymer synthesis and small-molecule couplings .

1,3-Dimethylpyrazole-4-boronic Acid Pinacol Ester

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Table 2: Reactivity in Suzuki-Miyaura Couplings

Key Research Findings

Solubility Trends : Pinacol esters with heterocyclic cores (e.g., thiazole, oxazole) exhibit lower solubility in hydrocarbons compared to phenylboronic acid derivatives due to polar functional groups .

Steric Effects : Bulky substituents (e.g., phenyl in 4-Methyl-2-phenylthiazole-5-Bpin) reduce coupling efficiency by 15–20% compared to smaller groups like methoxy .

Electronic Effects : Electron-donating groups (e.g., morpholine) improve stability in basic conditions but may require higher catalyst loading for cross-couplings .

Biological Activity

2-Methoxythiazole-4-boronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, and a boronic acid moiety that enhances its reactivity and binding capabilities. The pinacol ester formation contributes to the stability and solubility of the compound in biological systems.

Antimicrobial Activity

Research indicates that derivatives of thiazole, including this compound, exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity Against Various Strains

| Compound | Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | M. tuberculosis H37Rv | 0.25 µg/mL |

| Other thiazole derivatives | E. coli | 0.5 µg/mL |

| S. aureus | 0.75 µg/mL |

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Studies have demonstrated that it can effectively reduce cell viability in concentrations ranging from 0.1 to 100 µM.

Table 2: Cytotoxicity in Cancer Cell Lines

| Concentration (µM) | Cell Line | Viability (%) |

|---|---|---|

| 0.1 | HT-22 | 95 |

| 1 | HT-22 | 85 |

| 10 | HT-22 | 70 |

| 50 | HT-22 | 50 |

| 100 | HT-22 | 30 |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, such as α-amylase, affecting carbohydrate metabolism and glucose homeostasis.

- Cell Signaling Modulation : It influences signaling pathways related to cell growth and apoptosis, particularly through the inhibition of kinases like IKK-β and ROCK-1.

Case Studies

In a notable study published in the journal Molecules, researchers synthesized various derivatives of thiazole compounds and assessed their biological activities. The study found that modifications to the thiazole ring significantly enhanced the compounds' potency against cancer cells and bacteria.

Key Findings from the Study :

- Derivatives with additional functional groups exhibited improved binding affinity to target enzymes.

- The presence of the boronic acid moiety was critical for enhancing antimicrobial activity.

Q & A

Q. What are the standard synthetic routes for preparing 2-methoxythiazole-4-boronic acid pinacol ester, and how do reaction conditions influence yield?

The synthesis typically involves coupling a thiazole precursor with a boronic acid pinacol ester. A photochemical decarboxylative borylation method is effective for introducing the boronate group without metal catalysts:

Activate carboxylic acids (e.g., thiazole derivatives) as N-hydroxyphthalimide esters.

React with bis(catecholato)diboron under visible light in amide solvents.

Purify via column chromatography to isolate the pinacol boronic ester .

Key factors include solvent choice (DMF or THF), temperature (ambient to 50°C), and light intensity. Yields range from 60–85%, depending on steric hindrance and substituent electronics.

Q. How does pH affect the hydrolysis stability of this compound in aqueous media?

Hydrolysis kinetics are critical for applications in biological systems. Studies on analogous boronic esters show:

- Neutral pH (7.0–7.4): Slow hydrolysis (t1/2 > 24 hours), suitable for in vitro assays.

- Acidic pH (<6.0): Rapid hydrolysis (t1/2 < 1 hour) due to protonation of the boronate ester.

- Basic pH (>9.0): Moderate hydrolysis (t1/2 ~ 6 hours) via nucleophilic attack .

Table 1: Hydrolysis Rates of Boronic Esters at Different pH Values

| pH | Half-Life (hours) | Mechanism |

|---|---|---|

| 5.0 | 0.5 | Acid-catalyzed cleavage |

| 7.0 | 24+ | Slow equilibrium hydrolysis |

| 9.0 | 6.0 | Base-induced nucleophilic attack |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR: Confirm methoxy (-OCH3) and thiazole protons (δ 6.8–7.5 ppm for aromatic protons).

- <sup>11</sup>B NMR: Detect boronate ester signal at δ 28–32 ppm .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 283.12 for C10H15BNO3S).

Advanced Research Questions

Q. How can chemoselective cross-coupling of this boronic ester be achieved in the presence of competing functional groups?

Control speciation to prioritize Suzuki-Miyaura coupling:

Use Pd(PPh3)4 or Pd(dppf)Cl2 catalysts to enhance aryl/heteroaryl selectivity.

Optimize solvent polarity (e.g., toluene/EtOH mixtures) to stabilize the boronate intermediate.

Add phase-transfer agents (e.g., TBAB) for biphasic reactions .

Example: Coupling with 2-bromopyridine achieves >90% yield, while preserving ester or amide groups in the same molecule.

Q. What mechanistic insights explain contradictions in reported reactivity with H2O2?

Discrepancies arise from the boronic ester’s electronic environment:

- Electron-withdrawing groups (e.g., -NO2): Accelerate H2O2-mediated oxidation to phenolic derivatives (λmax 405 nm).

- Electron-donating groups (e.g., -OCH3): Slow oxidation due to reduced electrophilicity at the boron center .

Table 2: Reaction Kinetics of Boronic Esters with H2O2

| Substituent | k (M<sup>−1</sup>s<sup>−1</sup>) | λmax (nm) |

|---|---|---|

| -NO2 | 0.15 | 405 |

| -OCH3 | 0.02 | 290 (no shift) |

Q. How can computational modeling guide the design of derivatives with improved stability for drug delivery?

- Perform DFT calculations (B3LYP/6-31G*) to evaluate transition states for hydrolysis.

- Modify the thiazole ring with electron-donating groups (e.g., -NH2) to reduce boron electrophilicity.

- Simulate solvation effects using COSMO-RS to predict stability in physiological buffers .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.